1-Chloro-2-fluoronaphthalene
CAS No.:
Cat. No.: VC15985590
Molecular Formula: C10H6ClF
Molecular Weight: 180.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6ClF |
|---|---|
| Molecular Weight | 180.60 g/mol |
| IUPAC Name | 1-chloro-2-fluoronaphthalene |
| Standard InChI | InChI=1S/C10H6ClF/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H |
| Standard InChI Key | RJRXQRZUOOBXCR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The naphthalene system in 1-chloro-2-fluoronaphthalene consists of two fused benzene rings, with chlorine and fluorine atoms occupying adjacent positions on the same ring. This substitution pattern creates a meta-directing electronic environment, altering the compound’s susceptibility to electrophilic aromatic substitution (EAS) reactions. The fluorine atom, with its high electronegativity (), withdraws electron density via inductive effects, while the chlorine atom () exerts a weaker but still significant electron-withdrawing influence .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆ClF |
| Molecular Weight | 180.60 g/mol |
| IUPAC Name | 1-Chloro-2-fluoronaphthalene |
| CAS Registry Number | Not explicitly listed in sources |
| Halogen Substituents | Cl (Position 1), F (Position 2) |
The compound’s canonical SMILES representation is C1=CC=C2C(=C(C=CC2=C1)Cl)F, reflecting the fused ring system and halogen positions.
Synthesis and Reaction Pathways
Halogenation Strategies
The synthesis of 1-chloro-2-fluoronaphthalene typically involves direct halogenation or cross-coupling reactions:
Byproduct Management
Competing reactions, such as the formation of 1,2-dichloronaphthalene or 1-fluoro-2-chloronaphthalene isomers, necessitate precise stoichiometry and catalytic tuning. Chromatographic techniques (e.g., HPLC with C18 columns) are employed for purification, as demonstrated in analyses of similar fluorinated naphthalenes .
Physicochemical Properties
Thermodynamic Stability
The compound’s stability is influenced by halogen electronegativity and steric effects:
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Melting Point: Estimated at 85–90°C based on comparisons to 1-fluoronaphthalene (mp = −13°C) and 1-chloronaphthalene (mp = −2°C) .
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Boiling Point: Projected to be 265–270°C under atmospheric pressure, higher than non-halogenated naphthalene (bp = 218°C) due to increased molecular weight and dipole interactions .
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Vapor Pressure: At 25°C, approximated as 0.05–0.1 mmHg, significantly lower than naphthalene (0.08 mmHg at 25°C), reflecting stronger intermolecular forces .
Table 2: Comparative Thermodynamic Data
| Compound | Melting Point (°C) | Boiling Point (°C) | Vapor Pressure (mmHg, 25°C) |
|---|---|---|---|
| Naphthalene | 80.2 | 218 | 0.08 |
| 1-Fluoronaphthalene | −13 | 221 | 0.12 |
| 1-Chloronaphthalene | −2 | 259 | 0.04 |
| 1-Chloro-2-fluoronaphthalene | 85–90 (est.) | 265–270 (est.) | 0.05–0.1 (est.) |
Solubility and Partitioning
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Aqueous Solubility: Poor solubility in water (<0.1 mg/L at 25°C) due to hydrophobic naphthalene backbone.
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Organic Solvents: Freely soluble in dichloromethane, ethyl acetate, and toluene.
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LogP (Octanol-Water): Estimated at 3.8–4.2, indicating high lipophilicity .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-withdrawing halogens deactivate the ring, directing incoming electrophiles to the 4th and 8th positions (meta to substituents). For example, nitration with HNO₃/H₂SO₄ yields 1-chloro-2-fluoro-4-nitronaphthalene as the major product.
Transition Metal-Catalyzed Reactions
The compound serves as a substrate in cross-couplings:
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Buchwald-Hartwig Amination:
Yields depend on the steric bulk of the amine and reaction temperature.
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Ullmann Coupling:
Formation of biaryl structures using copper catalysts at elevated temperatures (>150°C).
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s halogen atoms act as leaving groups in nucleophilic substitutions, enabling the synthesis of:
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Anticancer Agents: Analogues of ellipticine and camptothecin.
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Antimicrobials: Fluoroquinolone derivatives with enhanced bioavailability .
Materials Science
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